2,2-Diethoxythiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethoxythiolane is an organic compound characterized by a five-membered ring containing a sulfur atom and two ethoxy groups attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethoxythiolane typically involves the reaction of ethyl mercaptan with ethylene oxide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiolane ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2,2-Diethoxythiolane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiolane ring to a thiol or thioether, depending on the reducing agent used.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiolanes depending on the nucleophile used.
Scientific Research Applications
2,2-Diethoxythiolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,2-Diethoxythiolane involves its ability to undergo various chemical transformations, which can be exploited in different applications. The sulfur atom in the thiolane ring can interact with various molecular targets, including enzymes and receptors, leading to potential biological effects. The ethoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.
Comparison with Similar Compounds
2,2-Dimethoxythiolane: Similar structure but with methoxy groups instead of ethoxy groups.
2,2-Diethoxypropane: Similar structure but with a propane backbone instead of a thiolane ring.
Thiophene: A sulfur-containing five-membered ring but with different chemical properties.
Uniqueness: 2,2-Diethoxythiolane is unique due to the presence of both ethoxy groups and a sulfur atom in a five-membered ring. This combination imparts distinct chemical reactivity and potential applications that are not observed in similar compounds. The ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.
Properties
CAS No. |
62686-85-5 |
---|---|
Molecular Formula |
C8H16O2S |
Molecular Weight |
176.28 g/mol |
IUPAC Name |
2,2-diethoxythiolane |
InChI |
InChI=1S/C8H16O2S/c1-3-9-8(10-4-2)6-5-7-11-8/h3-7H2,1-2H3 |
InChI Key |
YQUASXLHODEBRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCCS1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.